Synthesis and characterization of Ethyl 3-chloro-5-fluorobenzoylformate
Synthesis and characterization of Ethyl 3-chloro-5-fluorobenzoylformate
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-chloro-5-fluorobenzoylformate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-chloro-5-fluorobenzoylformate, a halogenated α-keto ester of significant interest as a versatile building block in medicinal chemistry and drug discovery. The presence of both chlorine and fluorine atoms on the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable precursor for complex pharmaceutical intermediates.[1][2] This document details a robust synthetic methodology based on the Friedel-Crafts acylation, explains the rationale behind the procedural steps, and outlines a full suite of analytical techniques for structural verification and purity assessment. It is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this compound.
Chemical Identity and Properties
A precise understanding of the target molecule's fundamental properties is critical for its successful synthesis, handling, and application.
| Identifier | Value | Source |
| Compound Name | Ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate | [3] |
| Synonyms | Ethyl 3-chloro-5-fluorobenzoylformate | [4] |
| CAS Number | 845790-57-0 | [4] |
| Molecular Formula | C₁₀H₈ClFO₃ | [3][4] |
| Molecular Weight | 230.62 g/mol | [4] |
| Predicted XlogP | 2.8 | [3] |
| Appearance | Expected to be a clear to pale yellow liquid | [5][6] |
Synthesis Methodology: Friedel-Crafts Acylation
The synthesis of Ethyl 3-chloro-5-fluorobenzoylformate is most effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct introduction of the ethyl oxoacetyl group onto the aromatic ring.[7][8]
Principle and Rationale
The core of this synthesis involves the reaction between 1-chloro-3-fluorobenzene and ethyl chlorooxoacetate (also known as monoethyl oxalyl chloride) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7]
Mechanism Insight:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates with the chlorine atom of ethyl chlorooxoacetate, creating a highly reactive acylium ion electrophile. This step is critical for activating the acylating agent.
-
Electrophilic Attack: The electron-rich aromatic ring of 1-chloro-3-fluorobenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The directing effects of the chloro and fluoro substituents (both ortho, para-directing but deactivating) favor substitution at the C5 position, which is para to the fluorine and ortho to the chlorine, minimizing steric hindrance.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to regenerate the stable aromatic ring, yielding the final product.
The choice of a non-polar, aprotic solvent like dichloromethane (DCM) is crucial to prevent reaction with the Lewis acid catalyst and to effectively dissolve the reactants.
Synthesis Workflow Diagram
Caption: A workflow for the Friedel-Crafts synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
1-chloro-3-fluorobenzene (1.0 eq)
-
Ethyl chlorooxoacetate (1.1 eq)[9]
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert nitrogen atmosphere throughout the reaction.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the resulting slurry to 0°C using an ice bath.
-
Acylium Ion Formation: Add ethyl chlorooxoacetate (1.1 eq) dropwise to the AlCl₃ slurry via the dropping funnel over 15-20 minutes. Maintain the temperature at 0°C. Stir for an additional 20 minutes to ensure complete formation of the electrophile.
-
Aromatic Addition: Add 1-chloro-3-fluorobenzene (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes. A slight exotherm may be observed; maintain the temperature below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield Ethyl 3-chloro-5-fluorobenzoylformate as a pure product.
Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides unambiguous structural evidence.
Spectroscopic Data
The α-keto ester functionality and the substituted aromatic ring provide distinct spectral signatures.[10][11]
Caption: Chemical structure of Ethyl 3-chloro-5-fluorobenzoylformate.
Expected Analytical Data Summary:
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region (δ 7.5-8.0 ppm): Three distinct signals corresponding to the three aromatic protons, showing complex splitting patterns (doublets of doublets, triplets of doublets) due to H-H and H-F coupling. Ethyl Group: A quartet around δ 4.4 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.4 ppm (3H, -OCH₂CH₃). |
| ¹³C NMR | Carbonyls: Two signals in the downfield region, C=O (keto) ~185-195 ppm and C=O (ester) ~160-165 ppm. Aromatic Carbons: Multiple signals between ~115-165 ppm, including two carbons directly bonded to F and Cl showing large C-F and smaller C-Cl coupling. Ethyl Group: Signals around δ 63 ppm (-OCH₂) and δ 14 ppm (-CH₃). |
| FT-IR (cm⁻¹) | C=O (Keto) Stretch: Strong, sharp absorption band around 1730-1750 cm⁻¹.[12] C=O (Ester) Stretch: Strong, sharp absorption band around 1715-1730 cm⁻¹.[13] C-O Stretch: Strong band(s) in the 1300-1000 cm⁻¹ region.[13][14] Aromatic C-H Stretch: Above 3000 cm⁻¹. C-Cl/C-F Stretch: In the fingerprint region below 1200 cm⁻¹. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 230. A characteristic M+2 peak at m/z = 232 with ~1/3 the intensity of the M⁺ peak, confirming the presence of one chlorine atom. Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 45) leading to a fragment at m/z = 185. Loss of CO (-28) or COOC₂H₅ (-73). |
Applications in Drug Discovery
Ethyl 3-chloro-5-fluorobenzoylformate is not an end-product but a high-value intermediate. The α-keto ester moiety is a versatile handle for a wide range of chemical transformations, including:
-
Heterocycle Synthesis: It can serve as a precursor for synthesizing various heterocyclic scaffolds like quinoxalines, which are common in pharmaceutical agents.[6]
-
Nucleophilic Additions: The electrophilic keto-carbon is susceptible to attack by nucleophiles, enabling the construction of complex chiral centers.
-
Building Block for APIs: As a halogenated aromatic compound, it is a key starting material for Active Pharmaceutical Ingredients (APIs) where the chloro and fluoro substituents can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties.[1][2]
Safety and Handling
-
Ethyl chlorooxoacetate is corrosive and reacts with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]
-
Aluminum chloride is a water-reactive and corrosive solid.
-
Standard laboratory safety protocols should be followed, including working in a well-ventilated area and avoiding inhalation, ingestion, or skin contact with all chemicals.
References
- agrochemx.com. (n.d.). China Ethyl Benzoylformate Suppliers, OEM/ODM.
- Chempedia. (n.d.). Ethyl Benzoylformate: Properties and Applications in Chemical Synthesis.
- ChemicalBook. (n.d.). 3-CHLORO-5-FLUOROBENZOYL CHLORIDE | 886496-62-4.
- PubChemLite. (n.d.). Ethyl 3-chloro-5-fluorobenzoylformate (C10H8ClFO3).
- Sigma-Aldrich. (n.d.). Ethyl benzoylformate 95 1603-79-8.
- Google Patents. (n.d.). CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof.
- PubChem - NIH. (n.d.). Ethyl benzoylformate | C10H10O3 | CID 15349.
- ACS Publications. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A.
- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
- PubMed Central. (n.d.). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films.
- University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- MedchemExpress.com. (n.d.). Ethyl phenylglyoxylate (Ethyl benzoylformate) | Synthetic Reagent.
- ResearchGate. (2013). Synthesis of benzoylformic acid | Request PDF.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
- PubChemLite. (n.d.). Ethyl 3-chloro-4-fluorobenzoylformate (C10H8ClFO3).
- Smolecule. (n.d.). Buy Ethyl benzoylformate | 1603-79-8 | >98%.
- PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride | Download Scientific Diagram.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- CymitQuimica. (n.d.). 3-Chloro-5-fluorobenzoyl chloride.
- ResearchGate. (n.d.). Friedel±Crafts acetylation and benzoylation of benzylsilanes and xanthenes.
- AOBChem. (n.d.). Ethyl 3-chloro-5-fluorobenzoate.
- PubChem - NIH. (n.d.). Ethyl 3-chlorobenzoate | C9H9ClO2 | CID 70785.
- NIST WebBook. (n.d.). Ethyl 3-chloro-5-formyl-4,6-dihydroxy-2-methylbenzoate.
- PubChem. (n.d.). Ethyl 3-chloro-5-(furan-2-yl)benzoate | C13H11ClO3 | CID 168528361.
- Chem-Impex. (n.d.). Ethyl chlorooxoacetate.
- Supporting Information. (n.d.). Ethyl 2,3-dioxo-3-phenylpropanoate (2a).
- Sigma-Aldrich. (n.d.). Ethyl chlorooxoacetate 98 4755-77-5.
- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
- ChemicalBook. (n.d.). Ethyl benzoylformate(1603-79-8) 1H NMR spectrum.
- GetChem Co., Ltd. (n.d.). Ethyl Chlorooxoacetate CAS 4755-77-5.
- ChemicalBook. (n.d.). ETHYL 3-CHLORO-5-FLUOROBENZOYLFORMATE CAS#: 845790-57-0.
- BLD Pharm. (n.d.). 845790-53-6|Ethyl 3-chloro-4-fluorobenzoylformate.
- YouTube. (2022). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- ChemBK. (2024). ethyl chlorooxoacetate.
- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- National Institute of Standards and Technology. (n.d.). Ethyl formate - the NIST WebBook.
- Matrix Scientific. (n.d.). Ethyl benzoylformate.
- ChemicalBook. (n.d.). Ethyl 3-chloropropionate(623-71-2) 1H NMR spectrum.
- ChemicalBook. (n.d.). Ethyl chloroacetate(105-39-5) 1H NMR spectrum.
- mzCloud. (2015). Ethyl benzoate.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - Ethyl 3-chloro-5-fluorobenzoylformate (C10H8ClFO3) [pubchemlite.lcsb.uni.lu]
- 4. ETHYL 3-CHLORO-5-FLUOROBENZOYLFORMATE CAS#: 845790-57-0 [amp.chemicalbook.com]
- 5. agrochemx.com [agrochemx.com]
- 6. nbinno.com [nbinno.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.pg.edu.pl [chem.pg.edu.pl]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. chembk.com [chembk.com]
